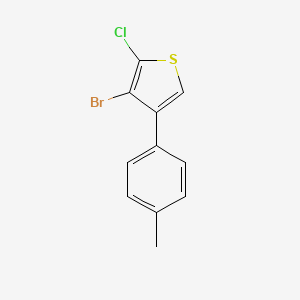
3-Bromo-2-chloro-4-(p-tolyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-(p-tolyl)thiophene is an organic compound with the molecular formula C11H8BrClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(p-tolyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-(p-tolyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-4-(p-tolyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds and palladium catalysts.
Major Products Formed
The major products formed from these reactions are often more complex aromatic compounds that can be used in the synthesis of pharmaceuticals, organic semiconductors, and other advanced materials .
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4-(p-tolyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4-(p-tolyl)thiophene in various applications depends on its ability to participate in electron transfer processes. In organic electronics, its conjugated structure allows for efficient charge transport. In pharmaceuticals, its halogen atoms can form strong interactions with biological targets, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-chlorothiophene
- 4-Bromo-2-chlorothiophene
- 3-Bromo-2-chloro-5-(p-tolyl)thiophene
Uniqueness
3-Bromo-2-chloro-4-(p-tolyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored properties .
Propiedades
Fórmula molecular |
C11H8BrClS |
|---|---|
Peso molecular |
287.60 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C11H8BrClS/c1-7-2-4-8(5-3-7)9-6-14-11(13)10(9)12/h2-6H,1H3 |
Clave InChI |
ACUVUGKUJPQCIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)


![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)


![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

